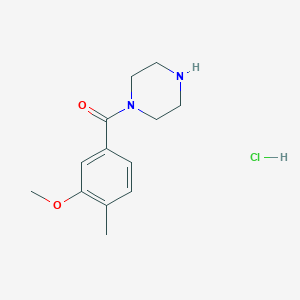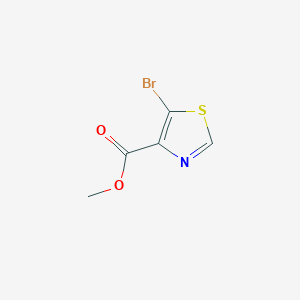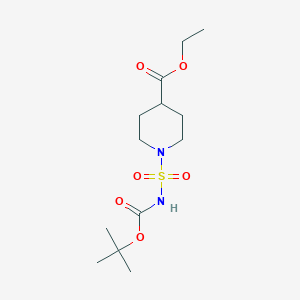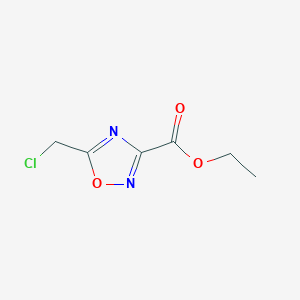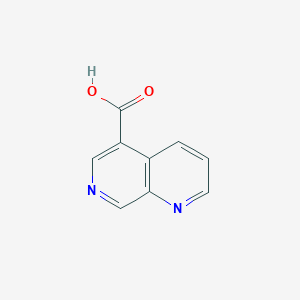![molecular formula C21H22F2N4O B1416726 1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol CAS No. 1155360-99-8](/img/structure/B1416726.png)
1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Overview
Description
1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a compound known for its antifungal properties. It functions by inhibiting the enzyme cytochrome P450 14a-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic sterol intermediates, disrupting cell membrane integrity and ultimately causing fungal cell death .
Mechanism of Action
Target of Action
The primary target of Cytochrome P450 14a-demethylase inhibitor 1a is the Cytochrome P450 14a-demethylase (CYP51) enzyme . This enzyme is a member of the cytochrome P450 superfamily, which is involved in the phase 1 metabolism of pharmaceuticals and other xenobiotics . The CYP51 enzyme is crucial for the biosynthesis of ergosterol, a major component of fungal cell membranes .
Mode of Action
Cytochrome P450 14a-demethylase inhibitor 1a interacts with its target by inhibiting the CYP51 enzyme . This inhibition prevents the demethylation of 14α-methyl sterols, a critical step in the biosynthesis of ergosterol . The inhibition of ergosterol biosynthesis results in an accumulation of 14α-methyl sterols .
Biochemical Pathways
The inhibition of the CYP51 enzyme disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion and the concurrent accumulation of 14α-methyl sterols lead to alterations in the cell membrane, affecting its permeability and function .
Result of Action
The primary result of the action of Cytochrome P450 14a-demethylase inhibitor 1a is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to impaired cell function and can ultimately result in the death of the fungal cell .
Action Environment
The action, efficacy, and stability of Cytochrome P450 14a-demethylase inhibitor 1a can be influenced by various environmental factors. These may include the presence of other drugs or substances that can induce or inhibit CYP enzymes . .
Biochemical Analysis
Biochemical Properties
Cytochrome P450 14a-demethylase inhibitor 1a plays a pivotal role in biochemical reactions by inhibiting the enzyme lanosterol 14 alpha-demethylase. This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of sterols. The inhibition of lanosterol 14 alpha-demethylase by Cytochrome P450 14a-demethylase inhibitor 1a leads to the accumulation of 14-methylated sterol intermediates, which disrupts the normal biosynthesis of sterols . This compound interacts with the heme group of the enzyme, altering its active site and preventing the binding of oxygen, which is essential for the demethylation process .
Cellular Effects
Cytochrome P450 14a-demethylase inhibitor 1a has profound effects on various types of cells and cellular processes. In fungi, the inhibition of lanosterol 14 alpha-demethylase leads to the disruption of ergosterol biosynthesis, resulting in membrane dysfunction and increased membrane fluidity . This can cause cellular leakage and ultimately cell death. In mammalian cells, the inhibition of cholesterol biosynthesis can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the accumulation of 14-methylated sterol intermediates can lead to increased reactive oxygen species production and mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of Cytochrome P450 14a-demethylase inhibitor 1a involves its binding to the heme group of lanosterol 14 alpha-demethylase. This binding alters the structure of the enzyme’s active site, preventing the binding of oxygen and the subsequent demethylation of lanosterol . This inhibition is noncompetitive, meaning that the inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme’s activity . The inhibition of lanosterol 14 alpha-demethylase by Cytochrome P450 14a-demethylase inhibitor 1a leads to the accumulation of 14-methylated sterol intermediates, which can affect gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytochrome P450 14a-demethylase inhibitor 1a can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the inhibition of lanosterol 14 alpha-demethylase by Cytochrome P450 14a-demethylase inhibitor 1a can lead to the accumulation of 14-methylated sterol intermediates over time, resulting in prolonged cellular stress and dysfunction . Additionally, the stability of the compound in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of Cytochrome P450 14a-demethylase inhibitor 1a can vary with different dosages in animal models. At low doses, the compound may effectively inhibit lanosterol 14 alpha-demethylase without causing significant toxicity . At higher doses, the accumulation of 14-methylated sterol intermediates can lead to toxic effects, including cellular stress, mitochondrial dysfunction, and increased reactive oxygen species production . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Cytochrome P450 14a-demethylase inhibitor 1a is involved in the metabolic pathways of sterol biosynthesis. By inhibiting lanosterol 14 alpha-demethylase, the compound disrupts the conversion of lanosterol to ergosterol in fungi and cholesterol in animals . This inhibition affects the overall metabolic flux of sterol biosynthesis, leading to the accumulation of 14-methylated sterol intermediates . The interaction of Cytochrome P450 14a-demethylase inhibitor 1a with the heme group of the enzyme is a key factor in its inhibitory effect .
Transport and Distribution
The transport and distribution of Cytochrome P450 14a-demethylase inhibitor 1a within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported through the endoplasmic reticulum and Golgi apparatus to reach its target enzyme, lanosterol 14 alpha-demethylase . The localization and accumulation of the compound in specific cellular compartments can affect its efficacy and potency. Additionally, post-translational modifications of the compound can influence its transport and distribution within cells .
Subcellular Localization
Cytochrome P450 14a-demethylase inhibitor 1a is localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with lanosterol 14 alpha-demethylase . The subcellular localization of the compound is crucial for its inhibitory effect, as it needs to reach the enzyme’s active site to exert its action. The targeting signals and post-translational modifications of the compound play a role in directing it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol involves several steps. One common synthetic route includes the reaction of a 2,4-difluorophenyl compound with a triazole derivative under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired inhibitor .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the difluorophenyl moiety . These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases like potassium carbonate and solvents such as dimethylformamide . The reactions are typically carried out under controlled temperatures to ensure optimal yields.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, where specific functional groups have been substituted or modified. These derivatives can exhibit varying degrees of antifungal activity, depending on the nature of the substitutions .
Scientific Research Applications
1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms . In biology, it serves as a tool to investigate the role of ergosterol in fungal cell membranes and the effects of its inhibition . In medicine, this compound is explored for its potential as an antifungal agent, particularly in treating infections caused by resistant fungal strains . Additionally, it has industrial applications in the development of new antifungal formulations for agricultural and pharmaceutical use .
Comparison with Similar Compounds
Similar compounds include fluconazole, itraconazole, and voriconazole . While these compounds share a common mechanism of action, 1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol is unique in its specific structural features, such as the presence of a difluorophenyl group and a triazole ring . These features contribute to its distinct antifungal activity and spectrum of efficacy .
Properties
IUPAC Name |
1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O/c1-2-10-26(12-17-6-4-3-5-7-17)13-21(28,14-27-16-24-15-25-27)19-9-8-18(22)11-20(19)23/h2-9,11,15-16,28H,1,10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAAGRDZVKSGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


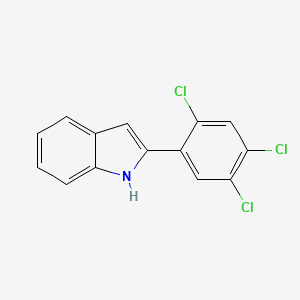
![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
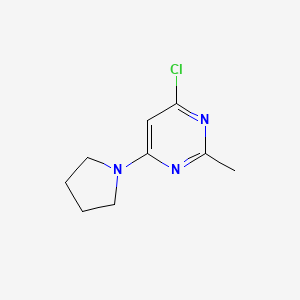
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
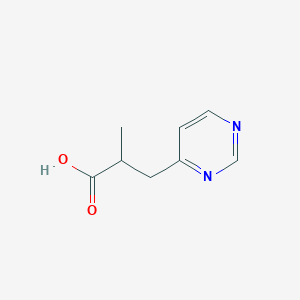
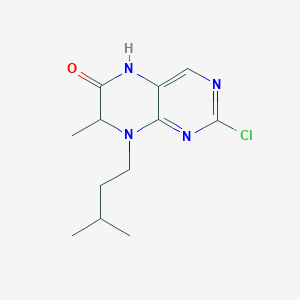
![1-[(5-Phenylthiophen-2-yl)methyl]piperazine](/img/structure/B1416652.png)
